

"3,5-Diethylbenzotrifluoride" molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Diethylbenzotrifluoride

Cat. No.: B15361570

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An In-depth Technical Guide to 3,5-Diethylbenzotrifluoride

This guide provides a comprehensive overview of the physicochemical properties, relevant experimental methodologies, and potential areas of application for **3,5-Diethylbenzotrifluoride**, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Data

The fundamental properties of **3,5-Diethylbenzotrifluoride** are summarized below. The molecular weight is calculated based on the atomic weights of its constituent elements.

Property	Data
Molecular Formula	C ₁₁ H ₁₃ F ₃
Molecular Weight	202.22 g/mol
Composition	Carbon (C), Hydrogen (H), Fluorine (F)

Table 1: Quantitative Data for **3,5-Diethylbenzotrifluoride**.

Calculation of Molecular Weight

The molecular weight is derived from the molecular formula (C₁₁H₁₃F₃) and the standard atomic weights of the elements:

- Carbon (C): 12.011 u[1][2][3][4][5]
- Hydrogen (H): 1.008 u[5][6][7][8][9][10]
- Fluorine (F): 18.998 u[5][11][12][13][14][15]

Calculation: $(11 \times 12.011) + (13 \times 1.008) + (3 \times 18.998) = 132.121 + 13.104 + 56.994 = 202.219 \text{ g/mol}$

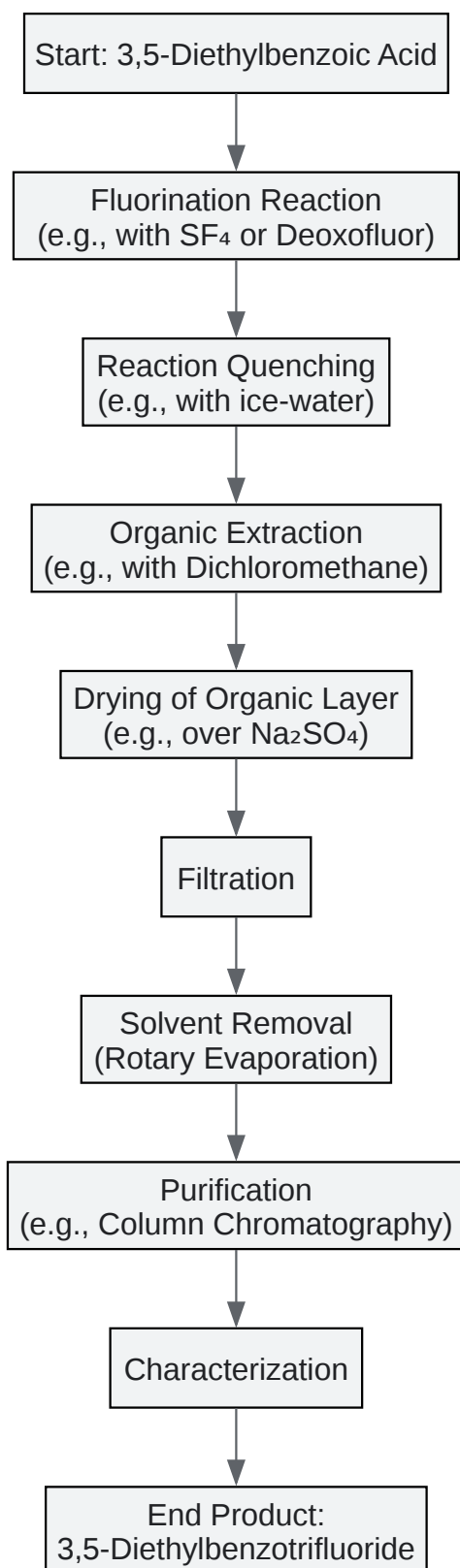
Experimental Protocols

While specific experimental data for **3,5-Diethylbenzotrifluoride** is not readily available in public literature, the following protocols for the synthesis and characterization of analogous fluorinated aromatic compounds can be adapted.

General Synthesis of Substituted Benzotrifluorides

A common method for the synthesis of substituted benzotrifluorides involves the fluorination of the corresponding benzoic acids or their derivatives.

Workflow for Synthesis and Purification



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Caption: A generalized workflow for the synthesis and purification of **3,5-Diethylbenzotrifluoride**.

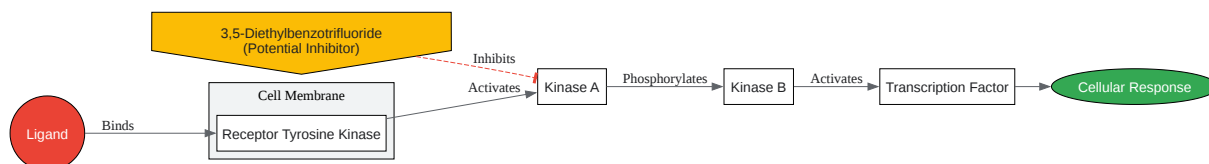
Characterization Protocol

The structural confirmation and purity assessment of the synthesized compound would typically involve the following analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: To confirm the number and environment of protons on the aromatic ring and the ethyl groups.
 - ^{13}C NMR: To identify the number of unique carbon atoms.
 - ^{19}F NMR: To confirm the presence and environment of the trifluoromethyl group.
- Mass Spectrometry (MS):
 - To determine the molecular weight of the compound and analyze its fragmentation pattern, confirming the elemental composition.
- Infrared (IR) Spectroscopy:
 - To identify characteristic functional groups, particularly the C-F bonds of the trifluoromethyl group.

Potential Signaling Pathway Involvement

Benzotrifluoride derivatives are often investigated in drug discovery for their potential to modulate various biological pathways due to their metabolic stability and ability to mimic other chemical groups. A hypothetical involvement in a generic kinase signaling pathway is depicted below.



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Caption: Hypothetical inhibition of a kinase signaling pathway by **3,5-Diethylbenzotrifluoride**.

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- To cite this document: BenchChem. ["3,5-Diethylbenzotrifluoride" molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15361570#3-5-diethylbenzotrifluoride-molecular-weight]

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